
MK-571-d6 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-571-d6 Sodium Salt is a biochemical compound primarily used in scientific research. It is a deuterated form of MK-571, which is a potent and selective leukotriene D4 receptor antagonist and an inhibitor of multidrug resistance-associated proteins. The molecular formula of this compound is C26H20D6ClN2O3S2•Na, and it has a molecular weight of 543.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-571-d6 Sodium Salt involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Key Chemical Reactions
MK-571-d6 sodium salt participates in three primary reaction types under controlled conditions:
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide.
-
Products : Sulfoxide derivatives (e.g., methyl sulfoxide) via sulfur atom oxidation.
Reduction
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Products : Thiol intermediates by reducing disulfide bonds.
-
Conditions : Anhydrous tetrahydrofuran (THF), 0–5°C, 12 hours .
Hydrolysis
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
Reaction Conditions and Reagents
Reaction Type | Reagents | Conditions | Key Products |
---|---|---|---|
Oxidation | H₂O₂, TBHP | RT, pH 7–9, 24–48h | Sulfoxides (e.g., R SO R) |
Reduction | NaBH₄, LiAlH₄ | 0–5°C, THF, 12h | Thiols (R SH) |
Acidic Hydrolysis | HCl (1M) | Reflux, 6h | Carboxylic acids, amines |
Alkaline Hydrolysis | NaOH (0.1M) | 60°C, 4h | Dechlorinated derivatives |
Major Reaction Products
Stability and Reactivity Insights
-
pH Sensitivity : Degrades rapidly under strong acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolysis byproducts .
-
Thermal Stability : Stable up to 100°C in aqueous solutions; decomposition occurs at 150°C in solid state .
-
Light Sensitivity : Prolonged UV exposure induces photodegradation, reducing potency by 20–30% over 72 hours .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of MK-571 against hepatitis C virus (HCV). In Huh7.5 cells, MK-571 demonstrated a dose-dependent reduction in HCV RNA levels, with an effective concentration (EC50) of approximately 9 μM. The compound's mechanism appears to be linked to its antagonistic action on CysLTR1 rather than MRP-1 inhibition. This finding suggests potential therapeutic avenues for HCV treatment using MK-571-d6 sodium salt .
Multidrug Resistance Studies
This compound is widely employed to study the function of multidrug resistance proteins. It has been shown to inhibit the efflux of various drugs and xenobiotics in cellular models, particularly in Caco-2 cells. This application is crucial for understanding how drug transporters affect pharmacokinetics and drug interactions .
Flavonoid Transport Studies
The compound has been utilized to assess the transport and metabolism of flavonoids in intestinal cells. This compound significantly reduces the efflux of flavonoid conjugates from Caco-2/TC7 monolayers, indicating its role in modulating flavonoid absorption and bioavailability .
Cancer Research
In cancer research, this compound has been applied as a multidrug resistance transporter inhibitor to study its effects on cell proliferation and migration in glioblastoma multiforme (GBM) cell lines. The compound's ability to inhibit MRP transporters provides insights into overcoming drug resistance in cancer therapies .
Case Studies
Mechanism of Action
MK-571-d6 Sodium Salt exerts its effects by selectively blocking the leukotriene D4 receptor, preventing the binding of leukotriene D4. This inhibition disrupts the signaling pathways mediated by leukotriene D4, which are involved in inflammatory responses. Additionally, this compound inhibits multidrug resistance-associated proteins, thereby affecting the efflux of various substrates, including drugs and toxins .
Comparison with Similar Compounds
Similar Compounds
MK-571 Sodium Salt: The non-deuterated form of MK-571-d6 Sodium Salt, with similar biological activities but different isotopic composition.
L-660711 Sodium Salt: Another leukotriene receptor antagonist with similar properties but different structural features.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it a valuable tool in various scientific studies .
Q & A
Q. Basic: What is the pharmacological mechanism of MK-571-d6 Sodium Salt in asthma research?
This compound is a deuterated analog of MK-571, a selective antagonist of the leukotriene D4 (LTD4) receptor. It competitively inhibits LTD4 binding, blocking downstream signaling that causes airway smooth muscle contraction and inflammation. This mechanism is critical in attenuating bronchoconstriction in asthma models.
Methodological Insight : In experimental setups, intravenous administration (e.g., 160 mg dose) is common to ensure systemic bioavailability, with spirometry (FEV1 measurements) used to assess efficacy .
Q. Basic: What are the key findings from early clinical studies using MK-571?
Early studies demonstrated MK-571's bronchodilatory effects:
- 22 ± 3.9% improvement in FEV1 (vs. 1.3% placebo) within 20 minutes of infusion in asthma patients .
- 69.5% inhibition of exercise-induced bronchoconstriction, reducing FEV1 decline from 25.2% (placebo) to 9.2% .
Study Design : Randomized, double-blind, crossover trials with placebo controls were used to isolate treatment effects .
Q. Advanced: How should researchers design studies to evaluate drug interactions between MK-571-d6 and β2-agonists like albuterol?
Methodology :
- Use additive study designs where MK-571-d6 is administered prior to β2-agonists (e.g., inhaled albuterol at 5–6 hours post-infusion).
- Measure cumulative FEV1 changes to assess synergism. reported additive bronchodilation, suggesting complementary mechanisms .
- Include pharmacokinetic profiling to rule out metabolic interactions.
Q. Advanced: What analytical strategies are recommended for quantifying this compound in biological matrices?
Best Practices :
- Use LC-MS/MS with deuterated internal standards (e.g., MK-571-d6 itself) to enhance precision.
- Validate methods per ICH guidelines , including:
- Stability testing (e.g., 4-day solution stability to accommodate batch analyses) .
- Minimized dilution steps during sample preparation to reduce error propagation .
- Report results referenced to the free base form using appropriate conversion factors .
Q. Advanced: How can contradictions in efficacy data across studies be resolved?
Approach :
- Compare patient cohorts : Baseline FEV1 correlates with MK-571 response (r = -0.73; p = 0.007) .
- Evaluate dosage regimens : Higher baseline obstruction may require adjusted dosing.
- Analyze co-administered therapies : showed additive effects with albuterol, which may mask standalone efficacy in some designs .
Q. Basic: What are the recommended synthesis and characterization protocols for this compound?
Synthesis :
- Deuterium incorporation via hydrogen-deuterium exchange under controlled conditions.
- Purification : Use preparative HPLC to isolate the sodium salt form.
Characterization : - NMR and high-resolution mass spectrometry to confirm deuteration efficiency and purity.
- Solubility testing in physiological buffers to ensure compatibility with in vivo models .
Q. Advanced: How can researchers optimize dosing parameters for preclinical models?
Strategies :
- Conduct dose-response studies in murine asthma models, adjusting for metabolic differences (e.g., higher clearance rates).
- Use provocation challenges (e.g., methacholine or exercise) to determine time-to-peak effect. used pretreatment 20 minutes before exercise .
- Monitor plasma half-life to align dosing intervals with receptor occupancy.
Q. Advanced: What approaches are used to assess off-target effects of MK-571-d6?
Methodology :
- Receptor profiling assays : Screen against related leukotriene receptors (e.g., LTB4, cysteinyl leukotrienes) to confirm selectivity.
- Gene expression analysis : Evaluate downstream inflammatory markers (e.g., IL-5, IL-13) in bronchial biopsies .
Q. Basic: How is this compound administered in human trials?
Protocol :
- Intravenous infusion over 6 hours (e.g., 160 mg total dose) to maintain steady-state concentrations .
- Timing : Pretreatment 20 minutes before bronchoconstriction stimuli (e.g., exercise) .
Q. Advanced: What translational challenges exist when extrapolating MK-571-d6 data to chronic asthma models?
Considerations :
- Long-term toxicity : No chronic data exists; propose 6-month rodent studies with histopathological lung analysis.
- Inflammatory endpoints : Track eosinophil counts and mucus production alongside FEV1.
- Drug resistance : Monitor LTD4 receptor expression changes after prolonged exposure.
Properties
IUPAC Name |
sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-TXHXQZCNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-])C([2H])([2H])[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.